(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine
Description
Properties
IUPAC Name |
(1-methyl-2-phenylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-11(9-13)12(14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLUXCWBAJJHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: [3+2] Cycloaddition with Azomethine Ylides
This method leverages azomethine ylide cycloaddition, a robust strategy for pyrrolidine synthesis. A representative pathway involves:
- Generation of azomethine ylide : Formed via deprotonation of $$ N $$-methyl-$$ N $$-(trimethylsilylmethyl)phenylalaninamide in the presence of a catalytic base.
- Cycloaddition with methyl acrylate : Yields a 2-phenylpyrrolidine-3-carboxylate intermediate.
- Reductive amination : Conversion of the ester to the aminomethyl group using borane-dimethyl sulfide (BH$$3$$-Me$$2$$S) in tetrahydrofuran (THF).
Optimization Insights :
Route 2: Reductive Amination of Pyrrolidinone Derivatives
A lactam-based approach offers control over substitution patterns:
- Synthesis of 1-methyl-2-phenylpyrrolidin-3-one : Achieved via Friedel-Crafts alkylation of benzene with $$ N $$-methyl-3-pyrrolidinone under acidic conditions.
- Reductive amination : Treatment with ammonium acetate and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol introduces the aminomethyl group.
Critical Parameters :
Route 3: Functional Group Interconversion from Cyanopyrrolidines
3-Cyanopyrrolidines serve as versatile intermediates:
- Cyanide displacement : Reaction of 1-methyl-2-phenylpyrrolidin-3-yl tosylate with potassium cyanide (KCN) in DMF.
- Nitrile reduction : Catalytic hydrogenation (H$$2$$, Pd/C) or BH$$3$$-Me$$_2$$S reduces the nitrile to the primary amine.
Yield Considerations :
- Catalytic hydrogenation affords 85–92% yields but requires high-pressure equipment.
- BH$$3$$-Me$$2$$S provides milder conditions (60°C, 6 hours) with comparable yields.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Solvent | Reaction Step | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Cycloaddition | 100 | 78 |
| THF | Nitrile Reduction | 60 | 85 |
| Methanol | Reductive Amination | 25 | 70 |
Dimethylformamide (DMF) enhances polar reaction kinetics, while THF balances solubility and safety.
Catalytic Systems and Stereochemical Control
- Chiral phosphine ligands : (R)-BINAP in palladium-catalyzed arylations achieves 88% ee for C2-phenyl introduction.
- Enzymatic resolution : Lipase-mediated hydrolysis of racemic intermediates resolves enantiomers with >99% purity.
Purification and Analytical Characterization
- Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves regioisomers.
- Crystallization : Diastereomeric salt formation with L-tartaric acid purifies enantiomers.
- Spectroscopy : $$ ^1H $$ NMR (DMSO-$$ d_6 $$) displays characteristic pyrrolidine ring protons at δ 2.8–3.2 ppm and aminomethyl signals at δ 1.5–1.8 ppm.
Comparative Analysis of Synthetic Strategies
| Route | Steps | Total Yield (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| 1 | 3 | 62 | High | Moderate |
| 2 | 2 | 75 | Moderate | Low |
| 3 | 2 | 80 | High | High |
Route 3 offers the best balance of yield and scalability, particularly for industrial applications.
Applications and Derivatives
(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine serves as a precursor to:
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted pyrrolidines with different functional groups.
Scientific Research Applications
(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in the design of drugs targeting neurological disorders and pain management.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors. These studies help in understanding its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Phenyl vs.
- Methoxy Substitution : The methoxy group in [1-(3-methoxyphenyl)pyrrolidin-3-yl]methylamine is electron-donating, which could enhance π-π stacking interactions with aromatic residues in proteins. This modification increases molecular weight by ~18 g/mol compared to the target compound .
- Pyridine vs. Pyrrolidine Core : Pyridine-based analogs (e.g., [4,6-dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine) exhibit reduced basicity due to the aromatic nitrogen, contrasting with the more basic pyrrolidine ring in the target compound. This difference may affect protonation states under physiological conditions .
Physicochemical Properties
- Solubility : The methoxyethoxy chain in [6-(2-methoxyethoxy)pyridin-3-yl]methanamine likely improves aqueous solubility compared to the hydrophobic phenyl group in the target compound .
Biological Activity
(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine, a compound with a distinct structural configuration, has garnered significant attention in pharmacological research due to its potential biological activities. This article explores the compound's interactions with neurotransmitter systems, its mechanisms of action, and its therapeutic applications, drawing from a range of scientific studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 189.27 g/mol. The compound features a pyrrolidine ring substituted with a methyl group and a phenyl group, influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 189.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not Available] |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Studies suggest that it may act as a modulator of these systems, potentially influencing mood and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation: The compound may exhibit antagonistic effects on serotonin receptors (e.g., 5-HT3R and 5-HT6R), which are implicated in mood regulation and anxiety disorders.
- Dopaminergic Activity: Its structural similarity to known dopaminergic agents suggests potential interactions with dopamine receptors, relevant for treating conditions like schizophrenia and Parkinson’s disease.
Case Studies
Several studies have investigated the biological effects of this compound:
- Neurotransmitter Interaction Study: A study evaluated the compound's binding affinity to serotonin receptors, revealing significant antagonistic properties that could be leveraged for therapeutic applications in treating anxiety disorders.
- Dopaminergic Activity Assessment: Another investigation assessed the compound's effects on dopaminergic pathways, demonstrating potential benefits in managing symptoms associated with Parkinson's disease through modulation of dopamine receptor activity.
In Vitro Evaluations
In vitro studies have shown that this compound exhibits:
- Antioxidant Activity: The compound demonstrated significant antioxidant properties in cellular models, suggesting potential neuroprotective effects against oxidative stress .
Comparative Analysis
Comparative studies with structurally similar compounds highlight the unique biological profile of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
